N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Catalog No.
S6429568
CAS No.
M.F
C16H10BrNO3
M. Wt
344.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Product Name

N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

IUPAC Name

N-(3-bromophenyl)-2-oxochromene-3-carboxamide

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

InChI

InChI=1S/C16H10BrNO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19)

InChI Key

WLJWSBVHUKWRGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)Br

The exact mass of the compound N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is 342.98441 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Origin: While the specific origin of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is not readily available in scientific literature, coumarins are found naturally in many plants and some fruits. Synthesis of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has been reported from the reaction of 3-coumarin carboxylic acid with 3-bromoaniline [].
  • Significance: Research on coumarin derivatives is ongoing due to their diverse biological activities. However, specific information regarding the biological activity of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is limited in the scientific literature currently available.

Molecular Structure Analysis

The key features of the molecule include:

  • A central chromone ring system, which is a benzopyran with a fused oxygen-containing heterocycle.
  • A carbonyl group (C=O) attached to the chromone ring, giving it the characteristic "oxo" designation.
  • A carboxamide group (CONH₂) linked to the chromone ring at the 3rd position. This group is further connected to a 3-bromophenyl ring. The presence of the bromine atom (Br) distinguishes it from similar coumarin derivatives.

Chemical Reactions Analysis

Synthesis: As mentioned earlier, the synthesis of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through the reaction of 3-coumarin carboxylic acid and 3-bromoaniline under specific conditions [].

Medicinal Chemistry:

The core structure of N-(3-Br)-2-oxo-CM belongs to the chromene family, which exhibits a diverse range of biological activities. Coumarin derivatives, closely related to chromenes, have been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The introduction of a bromine atom on the phenyl ring can further modify the biological profile []. Therefore, N-(3-Br)-2-oxo-CM could be a promising candidate for further investigation in medicinal chemistry, particularly for development of novel therapeutic agents.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

342.98441 g/mol

Monoisotopic Mass

342.98441 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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